
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Overview
Description
The compound “2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” has a CAS Number of 1311318-20-3 and a molecular weight of 229.71 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H15N3O.ClH/c1-2-6-11-8 (3-1)9-12-10 (14-13-9)7-4-5-7;/h7-8,11H,1-6H2;1H . This indicates the presence of a cyclopropyl group, an oxadiazol group, and a piperidine group in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antimicrobial Activity
1,3,4-Oxadiazole derivatives, which include compounds similar to 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, have been extensively studied for their antimicrobial properties. For instance, a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring exhibited strong antimicrobial activity, underscoring the potential of oxadiazole derivatives in antimicrobial research (Krolenko et al., 2016).
Chemical Stability and Reactivity
The chemical stability of 1,2,4-oxadiazole derivatives, including those with piperidine structures, has been a subject of research. A study on the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles revealed interesting chemical reactivity in the presence of water and HCl, leading to the formation of planar pyrazolines and pyrazoles (Kayukova et al., 2018). This indicates a potential area of exploration for synthetic chemistry applications.
Antiproliferative Properties
Compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new chemical class of antiproliferative agents. These compounds act as tubulin inhibitors and show potential as anticancer agents, as evidenced by their ability to inhibit cell proliferation and induce mitosis in leukemia cells (Krasavin et al., 2014).
Structural and Biological Importance
The crystal structure and biological importance of related compounds have been studied, providing insights into the structural characterization and potential for biological applications. For example, the synthesis and crystal structure of 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d] cyclohepten-11-one, a compound related to this compound, have been reported (Thimmegowda et al., 2009).
Safety and Hazards
The compound has been classified under GHS07. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of action
They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of action
The mode of action of 1,2,4-oxadiazoles can vary depending on the specific compound and its targets. Some may inhibit enzyme activity, while others may interact with cellular receptors or other targets .
Biochemical pathways
The affected pathways will depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could inhibit that pathway and affect downstream processes .
Result of action
The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme, it could lead to decreased production of a particular metabolite .
properties
IUPAC Name |
5-cyclopropyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-6-11-8(3-1)9-12-10(14-13-9)7-4-5-7;/h7-8,11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYGHAVVPFIQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NOC(=N2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



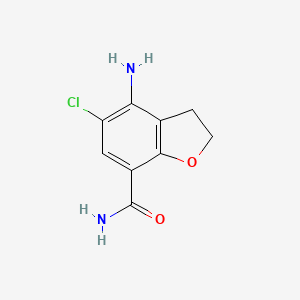
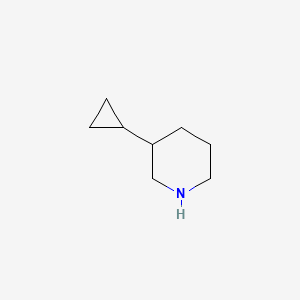
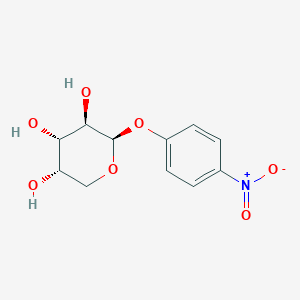
![Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B1422793.png)
![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)

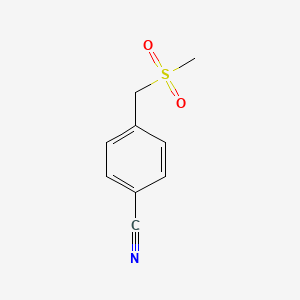

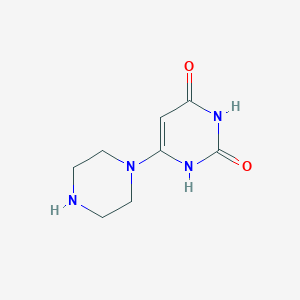
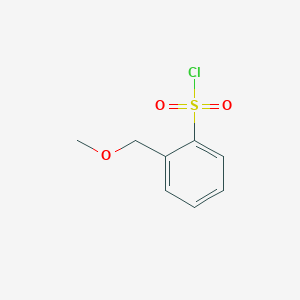
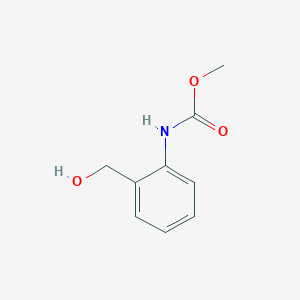

![Methyl 4-[methoxy(methyl)carbamoyl]benzoate](/img/structure/B1422810.png)
